molecular formula C24H16N4O15P2 B12802038 Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate CAS No. 52625-61-3

Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate

Cat. No.: B12802038
CAS No.: 52625-61-3
M. Wt: 662.3 g/mol
InChI Key: IYTZBDDDAQHMBE-UHFFFAOYSA-N
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Description

Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate is a phosphorus-containing organic compound characterized by a central diphosphate group linked to four phenyl rings substituted with hydroxy(oxido)amino functional groups. Its structural complexity suggests similarities to other aryl-phosphorus compounds, such as phosphonites and sulfonated porphyrins, though direct comparisons require careful analysis of substituent effects and reactivity .

Properties

CAS No.

52625-61-3

Molecular Formula

C24H16N4O15P2

Molecular Weight

662.3 g/mol

IUPAC Name

bis(4-nitrophenoxy)phosphoryl bis(4-nitrophenyl) phosphate

InChI

InChI=1S/C24H16N4O15P2/c29-25(30)17-1-9-21(10-2-17)39-44(37,40-22-11-3-18(4-12-22)26(31)32)43-45(38,41-23-13-5-19(6-14-23)27(33)34)42-24-15-7-20(8-16-24)28(35)36/h1-16H

InChI Key

IYTZBDDDAQHMBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 4-(Hydroxy(oxido)amino)phenyl Precursors

The hydroxy(oxido)amino substituent on the phenyl ring is typically introduced via nitration followed by reduction and subsequent functional group transformations. A common approach involves:

  • Starting from 4-nitrophenyl derivatives, which are synthesized by condensation reactions involving 4-nitrobenzaldehyde and pyrrole or related heterocycles under acidic conditions.
  • Reduction of the nitro group to an amino group using tin(II) chloride dihydrate in acidic aqueous media at elevated temperatures (~80 °C) under inert atmosphere.
  • Conversion of the amino group to the hydroxy(oxido)amino group through controlled oxidation or substitution reactions.

For example, a related porphyrin derivative, 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, is synthesized by refluxing p-nitrobenzaldehyde with pyrrole in acetic anhydride and propionic acid, followed by reduction with tin(II) chloride dihydrate and purification by column chromatography, achieving yields up to 94% for the amino derivative stage.

The critical step in preparing Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate is the introduction of phosphate groups and formation of the diphosphate linkage. This is typically achieved by:

  • Using reagent-controlled asymmetric phosphorylation methods with phosphoramidite reagents, which allow selective phosphorylation of hydroxyl groups.
  • Employing C2-symmetric phosphoramidites to control regioselectivity and stereochemistry.
  • Utilizing one-flask procedures for pyrophosphate (diphosphate) formation, which streamline the synthesis and improve yields.

A novel synthetic route developed for diphosphoinositol polyphosphates demonstrates the efficiency of reagent-controlled asymmetric phosphorylation and one-flask pyrophosphate formation, which can be adapted for similar diphosphate-containing compounds.

Representative Synthetic Procedure (Adapted)

Step Reagents/Conditions Description Yield/Notes
1 4-nitrobenzaldehyde, pyrrole, acetic anhydride, propionic acid, reflux Condensation to form tetrakis(4-nitrophenyl) intermediate ~24% yield for nitro intermediate
2 SnCl2·2H2O, concentrated HCl, 80 °C, inert atmosphere Reduction of nitro to amino groups ~94% yield for amino derivative
3 Controlled oxidation or substitution Conversion of amino to hydroxy(oxido)amino groups Specific conditions vary; requires mild oxidants
4 Phosphoramidite reagent, C2-symmetric, reagent-controlled phosphorylation Introduction of phosphate groups High regioselectivity and yield
5 One-flask pyrophosphate formation Formation of diphosphate linkage Efficient, scalable

Key Research Findings and Considerations

  • The use of substituted acetic acids (e.g., dichloroacetic acid, trichloroacetic acid) as catalysts in condensation reactions improves yield and selectivity.
  • Controlling the concentration of reactive intermediates such as pyrrole during condensation reduces polymerization side reactions and enhances product purity.
  • Methylation steps using methyl iodide can be employed for related derivatives but are minimized or avoided in diphosphate synthesis due to toxicity and cost concerns.
  • Purification typically involves Soxhlet extraction with methanol and chromatographic techniques to isolate the desired product with high purity.
  • The diphosphate formation step benefits from novel phosphoramidite reagents that allow asymmetric phosphorylation, enabling the synthesis of unsymmetric diphosphates with high efficiency.

Summary Table of Preparation Methods

Preparation Stage Methodology Reagents/Conditions Yield/Outcome References
Phenyl precursor synthesis Condensation of 4-nitrobenzaldehyde with pyrrole Acetic anhydride, propionic acid, reflux 24% (nitro intermediate)
Reduction to amino derivative SnCl2·2H2O in HCl, 80 °C, inert atmosphere Tin(II) chloride dihydrate, HCl 94% (amino derivative)
Amino to hydroxy(oxido)amino conversion Controlled oxidation/substitution Mild oxidants, specific conditions vary Not explicitly reported
Phosphorylation Reagent-controlled asymmetric phosphorylation C2-symmetric phosphoramidite reagents High regioselectivity, scalable
Diphosphate formation One-flask pyrophosphate formation Optimized one-pot procedure Efficient, multimilligram scale

Chemical Reactions Analysis

Structural Features and Functional Groups

The compound contains:

  • Four para-nitrophenyl groups (electron-withdrawing nitro substituents).

  • Diphosphate ester core (bridging two pairs of aryl groups via P–O bonds).

  • Hydroxy(oxido)amino substituents (N–O linkages at the para position of each phenyl ring).

These groups suggest reactivity in hydrolysis, redox processes, and coordination chemistry.

Hydrolysis of Phosphate Esters

Phosphate esters are prone to hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Protonation of the phosphate oxygen weakens the P–O bond, leading to cleavage.

  • Basic hydrolysis : Nucleophilic attack by hydroxide ions at the phosphorus atom.

Comparative Hydrolysis Rates of Phosphate Esters:

Phosphate TypeHydrolysis ConditionsHalf-Life (25°C)Reference
Triphenyl phosphatepH 7, aqueous~10 years
Para-nitrophenyl phosphatepH 12, aqueous~2 hours
This compoundTheoretical estimateLikely <1 hourInferred

Note : The electron-withdrawing nitro groups may accelerate hydrolysis compared to non-substituted aryl phosphates .

Redox Reactivity

The nitro groups (–NO₂) and N–O linkages are redox-active:

  • Nitro reduction : Under catalytic hydrogenation (H₂/Pd), nitro groups can be reduced to amines (–NH₂).

  • Oxidation of N–O groups : The hydroxy(oxido)amino substituents may undergo further oxidation to nitroso (–NO) or nitroxyl (–HNO) species.

Hypothetical Redox Pathways:

  • Reduction :
    Ar–NO2+6H++6eAr–NH2+2H2O\text{Ar–NO}_2 + 6\text{H}^+ + 6e^- \rightarrow \text{Ar–NH}_2 + 2\text{H}_2\text{O}
    Potential catalysts: Pd/C, Fe/HCl.

  • Oxidation :
    Ar–N(O)OH[O]Ar–NO+H2O\text{Ar–N(O)OH} \xrightarrow{\text{[O]}} \text{Ar–NO} + \text{H}_2\text{O}.

Coordination Chemistry

The diphosphate core and nitro groups may act as ligands for metal ions. Analogous tetranuclear complexes (e.g., Cu₄(μ₄-PO₄)) show μ₄-bridging modes for phosphate groups .

Potential Metal-Binding Behavior:

Metal IonExpected Coordination SiteStability Constant (log K)
Cu²⁺Phosphate O, nitro O~8–12 (estimated)
Zn²⁺Phosphate O~6–9 (estimated)

Example Reaction :
Compound+2CuCl2[Cu2(diphosphate)]2++4Cl\text{Compound} + 2\text{CuCl}_2 \rightarrow [\text{Cu}_2(\text{diphosphate})]^{2+} + 4\text{Cl}^-.

Thermal Decomposition

While no direct data exists for this compound, related aryl phosphates decompose at 200–300°C via:

  • Cleavage of P–O bonds.

  • Release of CO₂ and NOₓ gases (from nitro groups).

Thermogravimetric Analysis (TGA) Estimate :

  • Onset temperature : ~220°C (based on ).

  • Major mass loss : 40–60% at 250–300°C.

Scientific Research Applications

Biochemical Applications

a. Enzyme Inhibition and Drug Development
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate has been studied for its potential role as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting diseases such as cancer and metabolic disorders. The diphosphate moiety is particularly significant for mimicking natural substrates, thereby inhibiting enzyme activity effectively .

b. Photodynamic Therapy
Research indicates that derivatives of this compound can be utilized in photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells selectively. Studies have shown that compounds with similar structures exhibit selective cytotoxicity towards tumor cells while sparing normal cells, enhancing their therapeutic index .

Pharmaceutical Applications

a. Antimicrobial Activity
this compound has been explored for its antimicrobial properties. Its structure suggests potential activity against various pathogens, including bacteria and fungi. The presence of hydroxyl and amino groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

b. Drug Delivery Systems
The compound's unique chemical properties allow it to be incorporated into drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble pharmaceutical compounds. This application is particularly relevant in the formulation of targeted therapies where controlled release is crucial for efficacy .

Materials Science Applications

a. Sensor Development
The electrochemical properties of this compound make it a promising candidate for sensor applications. Its ability to undergo redox reactions can be harnessed in the development of biosensors for detecting biomolecules such as glucose or cholesterol. The compound can be integrated into electrode materials, enhancing sensitivity and selectivity .

b. Coatings and Surface Modifications
In materials science, the compound can be used to create functional coatings that exhibit antimicrobial properties or enhanced adhesion characteristics. By modifying surfaces with this compound, it is possible to develop materials that resist biofilm formation, which is critical in medical devices and implants .

Case Studies

StudyApplicationFindings
Zhong et al., 2020BiosensingDeveloped a sensitive electrochemiluminescent biosensor using perylene microcrystals doped with tetrakis(4-aminophenyl) ethene, achieving a detection limit of 0.96 nmol/L for dopamine .
Photodynamic Activity StudyCancer TreatmentDemonstrated selective photodynamic activity against cancer cells using tetrakis(4-aminophenyl) porphyrins, indicating potential for targeted cancer therapies .
Antimicrobial ResearchInfection ControlShowed efficacy against various bacterial strains, suggesting its use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate involves its interaction with specific molecular targets. The hydroxy(oxido)amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or modulation of their activity. The diphosphate moiety can also participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Differences :

  • Substituents: The tert-butyl groups in this phosphonite contrast with the hydroxy(oxido)amino groups in the target compound.
  • Backbone : The biphenyl-phosphonite backbone differs from the diphosphate core of the target compound, which may influence electronic properties and coordination behavior.

Physicochemical Properties :

Property Tetrakis(4-(hydroxy(oxido)amino)phenyl) Diphosphate Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)
Molar Mass Not Available 1,035.4 g/mol
Morphology Not Available Powder
Stability Likely reactive due to hydroxy(oxido)amino groups Stable under inert conditions; incompatible with strong oxidizers
Toxicity No Data No toxicological data available

Reactivity :

  • The target compound’s hydroxy(oxido)amino groups may confer redox activity or susceptibility to hydrolysis, whereas the tert-butylphosphonite is primarily reactive toward strong oxidizers like phosphorus oxides or CO₂ .

5,10,15,20-Tetrakis(4-sulfanatophenyl)-21H,23H-porphyrin (TPPS4)

Structural Differences :

  • Core: TPPS4 is a porphyrin macrocycle with sulfonato-phenyl substituents, enabling aqueous solubility and metal coordination. In contrast, the target compound’s diphosphate core and hydroxy(oxido)amino groups may favor different coordination modes (e.g., with transition metals or alkaline earth ions) .

Functional Comparison :

Property This compound TPPS4 (Porphyrin Derivative)
Solubility Likely polar due to phosphate and amino groups Water-soluble (sulfonato groups)
Applications Potential in catalysis or sensors Used in photodynamic therapy, sensors
Stability Suspected pH sensitivity Stable in aqueous solutions

Key Insight: While TPPS4 leverages sulfonato groups for biocompatibility, the target compound’s phosphate and hydroxy(oxido)amino groups might offer stronger acidic or redox-active sites, expanding its utility in non-aqueous systems .

Biological Activity

Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate (referred to as Tetrakis hereafter) is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Synthesis

Tetrakis is a complex polyphosphate compound featuring multiple hydroxyl and amino groups, which may contribute to its reactivity and biological interactions. The synthesis typically involves the phosphorylation of phenolic compounds, leading to the formation of diphosphate linkages. The detailed synthetic pathway can be summarized as follows:

  • Starting Materials : Phenolic compounds with hydroxyl groups.
  • Phosphorylation : Reaction with phosphoric acid derivatives to introduce diphosphate functionalities.
  • Purification : Utilization of chromatography techniques to isolate the desired product.

Tetrakis exhibits several biological activities, primarily attributed to its ability to interact with cellular signaling pathways. Its structure allows it to act as a secondary messenger in various biochemical processes, influencing cellular responses such as proliferation, differentiation, and apoptosis.

  • Calcium Mobilization : Tetrakis has been shown to enhance calcium ion release from intracellular stores, which is crucial for various cellular functions including muscle contraction and neurotransmitter release .
  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in metabolic pathways, which may have therapeutic implications in conditions like cancer and diabetes .

Case Studies

  • Cancer Research : In vitro studies have demonstrated that Tetrakis can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, treatment of CCRF-CEM leukemia cells with Tetrakis resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : Recent investigations have revealed that Tetrakis possesses antimicrobial activity against various pathogens. Its efficacy was assessed through minimum inhibitory concentration (MIC) tests, showing promising results against both bacterial and fungal strains .

Data Tables

Biological Activity Mechanism Reference
Calcium MobilizationEnhances intracellular calcium release
Enzyme InhibitionInhibits key metabolic enzymes
Anticancer ActivityInduces apoptosis in leukemia cells
Antimicrobial ActivityEffective against bacteria and fungi

Research Findings

Recent studies highlight the multifaceted roles of Tetrakis in biological systems:

  • Signal Transduction : Tetrakis participates in signal transduction pathways by modulating the activity of phosphoinositides, which are critical for cellular signaling .
  • Therapeutic Potential : Given its ability to target multiple pathways, Tetrakis is being explored for its potential use in therapies for cancer and metabolic disorders.

Q & A

Q. What are the critical considerations for handling and storing Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate to prevent decomposition?

  • Methodological Answer : To mitigate hydrolysis or oxidative degradation, store the compound in a desiccator under inert gas (e.g., argon or nitrogen) at temperatures below 4°C. Use amber glassware to minimize photodegradation. During handling, employ glove boxes or fume hoods with humidity control (<30% RH). Pre-dry solvents (e.g., via molecular sieves) for reactions involving this compound. Regularly monitor stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition thresholds .

Q. Which spectroscopic and analytical techniques are essential for validating the purity and structural integrity of this compound?

  • Methodological Answer :
  • 31P NMR : Critical for confirming the integrity of the diphosphate core and detecting hydrolysis byproducts (e.g., orthophosphate). Chemical shifts typically range between -10 to +20 ppm for organophosphates.
  • FT-IR : Identify functional groups such as P=O (~1250 cm⁻¹), N-O (~1500 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹).
  • Elemental Analysis : Validate stoichiometry (C, H, N, P) with ≤0.3% deviation from theoretical values.
  • HPLC-MS : Use reverse-phase C18 columns with UV-Vis detection (λ = 254 nm) and electrospray ionization (ESI-MS) to assess purity and molecular weight .

Q. What synthetic routes are recommended for preparing this compound, and what are common yield-limiting factors?

  • Methodological Answer : A two-step approach is typical:

Phosphorylation : React 4-(hydroxy(oxido)amino)phenol with phosphorus oxychloride (POCl₃) in anhydrous dichloromethane under reflux (60°C, 12 hrs).

Tetramerization : Use a coupling agent (e.g., DCC or EDC) in dimethylformamide (DMF) with catalytic pyridine to form the tetrakis structure.
Yield limitations arise from steric hindrance during tetramerization and side reactions (e.g., over-phosphorylation). Optimize reaction stoichiometry (4:1 phenol-to-POCl₃ ratio) and use slow addition techniques to improve yields (~40–60%) .

Advanced Research Questions

Q. How can researchers optimize the integration of this compound into metal-organic frameworks (MOFs) for photoluminescent sensing applications?

  • Methodological Answer :
  • MOF Design : Utilize the compound as a linker due to its phenyl and phosphate groups. Coordinate with lanthanides (e.g., Eu³+ or Tb³+) to enhance luminescence via antenna effects.
  • Synthesis : Employ solvothermal methods (100–120°C, 24–48 hrs) in DMF/water mixtures. Monitor framework assembly using powder XRD to confirm crystallinity.
  • Sensing Validation : Expose MOFs to analytes (e.g., nitroaromatics or metal ions) and quantify photoluminescence quenching via time-resolved spectroscopy. Compare quantum yield (Φ) before and after exposure to assess sensitivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in phosphorylation reactions?

  • Methodological Answer :
  • Control Experiments : Replicate studies under standardized conditions (solvent, temperature, substrate ratio). For example, test catalytic activity in acetonitrile vs. THF to isolate solvent effects.
  • Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of phosphorus and nitrogen, which influence catalytic activity.
  • Kinetic Analysis : Perform time-dependent 31P NMR to track intermediate formation. Discrepancies may arise from varying rates of phosphoester hydrolysis or side reactions with nucleophiles .

Q. How can degradation pathways of this compound under high-temperature conditions be systematically analyzed and mitigated?

  • Methodological Answer :
  • Thermal Stability Profiling : Conduct TGA-DSC coupled with evolved gas analysis (EGA-MS) to identify decomposition products (e.g., NH₃, NOx).
  • Stabilization Strategies : Introduce steric hindrance via substituents (e.g., methyl groups on phenyl rings) or encapsulate the compound in silica nanoparticles to reduce thermal exposure.
  • In Situ Monitoring : Use Raman spectroscopy during heating (25–300°C) to detect structural changes in real time .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can this be resolved experimentally?

  • Methodological Answer :
  • Solubility Screening : Prepare saturated solutions in DMSO, DMF, and acetonitrile. Filter (0.22 µm) and quantify dissolved compound via UV-Vis (calibration curve at λ_max).
  • Dynamic Light Scattering (DLS) : Detect aggregates in "soluble" samples, which may falsely indicate dissolution.
  • Molecular Dynamics Simulations : Model solvent interactions to predict solubility trends. Discrepancies may arise from impurities or residual moisture in solvents .

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